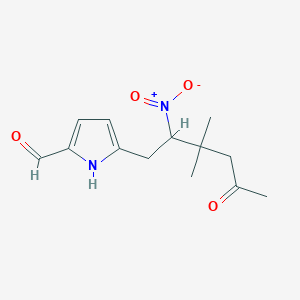methanone CAS No. 858035-61-7](/img/structure/B14198294.png)
[2-(5-Bromopyridin-3-yl)phenyl](thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromopyridin-3-yl)phenylmethanone is a chemical compound that features a bromopyridine moiety linked to a phenyl group, which is further connected to a thiophene ring through a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)phenylmethanone typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Coupling Reaction: The brominated pyridine is then coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Thiophene Introduction: The resulting intermediate is further reacted with a thiophene derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(5-Bromopyridin-3-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
2-(5-Bromopyridin-3-yl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and interactions.
Industry: It may be used in the production of advanced materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of 2-(5-Bromopyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The phenyl and thiophene groups contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(5-Chloropyridin-3-yl)phenylmethanone
- 2-(5-Fluoropyridin-3-yl)phenylmethanone
- 2-(5-Iodopyridin-3-yl)phenylmethanone
Uniqueness
2-(5-Bromopyridin-3-yl)phenylmethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
属性
CAS 编号 |
858035-61-7 |
|---|---|
分子式 |
C16H10BrNOS |
分子量 |
344.2 g/mol |
IUPAC 名称 |
[2-(5-bromopyridin-3-yl)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H10BrNOS/c17-12-8-11(9-18-10-12)13-4-1-2-5-14(13)16(19)15-6-3-7-20-15/h1-10H |
InChI 键 |
GJOUCCHVQWXHLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
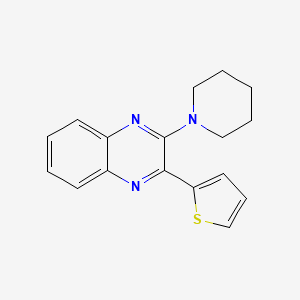
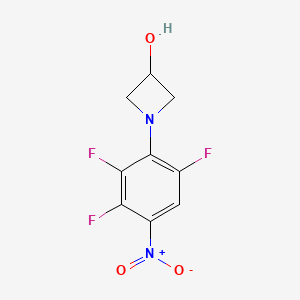
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
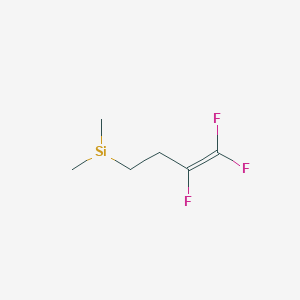
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
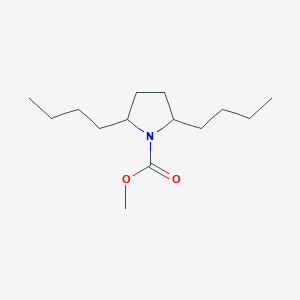
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
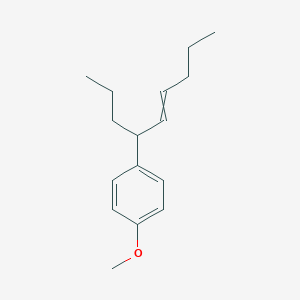
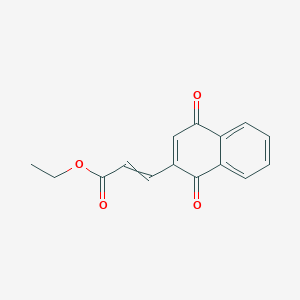
![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
